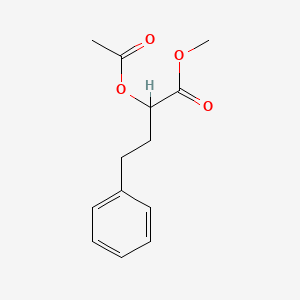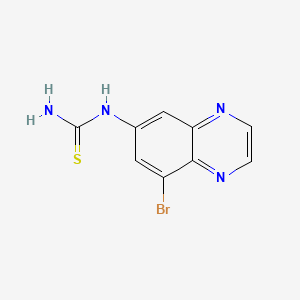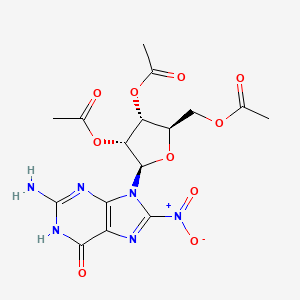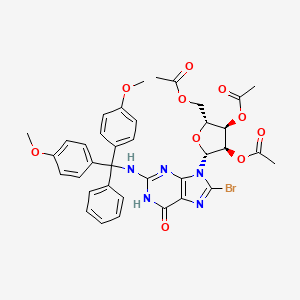
2-Acetoxy-4-phenylbutanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Esters, including “2-Acetoxy-4-phenylbutanoic acid methyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester, also known as methyl 2-acetyloxy-4-phenylbutanoate or 2-Acetoxy-4-phenylbutanoic acid methyl ester, focusing on six unique applications:
Pharmaceutical Intermediates
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a peptide that causes blood vessels to constrict . The compound’s role as a precursor in the production of ACE inhibitors highlights its importance in medicinal chemistry.
Chiral Building Blocks
Methyl 2-acetyloxy-4-phenylbutanoate is used as a chiral building block in the synthesis of optically active compounds. Its enantiomerically pure form is essential for creating molecules with specific desired activities, which is particularly important in the development of drugs and agrochemicals . The compound’s ability to introduce chirality into complex molecules makes it a valuable tool in asymmetric synthesis.
Biocatalysis
The compound is utilized in biocatalytic processes, where enzymes are employed to catalyze chemical reactions. Specifically, it serves as a substrate for carbonyl reductases, which are enzymes that facilitate the reduction of carbonyl groups to alcohols . This application is significant in the production of enantiomerically pure alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
Organic Synthesis
In organic synthesis, methyl 2-acetyloxy-4-phenylbutanoate is used as a reagent for various chemical transformations. Its functional groups allow it to participate in reactions such as esterifications, reductions, and hydrolyses . This versatility makes it a valuable compound for researchers developing new synthetic methodologies and exploring reaction mechanisms.
Material Science
The compound finds applications in material science, particularly in the development of novel polymers and materials with specific properties. Its incorporation into polymer backbones can influence the physical and chemical properties of the resulting materials, such as their thermal stability, mechanical strength, and biodegradability . This makes it useful in creating advanced materials for various industrial applications.
Analytical Chemistry
In analytical chemistry, methyl 2-acetyloxy-4-phenylbutanoate is used as a standard or reference compound in chromatographic and spectroscopic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods . This ensures the accuracy and reliability of analytical results in research and quality control laboratories.
Propiedades
IUPAC Name |
methyl 2-acetyloxy-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)17-12(13(15)16-2)9-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORJJQPJPVIZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)
![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)


![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)
![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)
